BenchChemオンラインストアへようこそ!

3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Anti-inflammatory COX inhibition Carrageenan-induced paw edema

3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 82450-40-6; molecular formula C₂₁H₁₃N₃OS, MW 355.4) is the parent, unsubstituted member of the 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinone hybrid class. This scaffold combines a quinazolin-4(3H)-one core with a benzothiazole moiety, two privileged structures in medicinal chemistry.

Molecular Formula C21H13N3OS
Molecular Weight 355.4 g/mol
CAS No. 82450-40-6
Cat. No. B12917182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
CAS82450-40-6
Molecular FormulaC21H13N3OS
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H13N3OS/c25-20-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)24(20)21-23-17-12-6-7-13-18(17)26-21/h1-13H
InChIKeyFLEZDNHKQDLBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 82450-40-6): Unsubstituted Quinazolinone–Benzothiazole Hybrid Scaffold for Medicinal Chemistry Procurement


3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 82450-40-6; molecular formula C₂₁H₁₃N₃OS, MW 355.4) is the parent, unsubstituted member of the 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinone hybrid class [1]. This scaffold combines a quinazolin-4(3H)-one core with a benzothiazole moiety, two privileged structures in medicinal chemistry. The compound serves as the foundational reference point for structure–activity relationship (SAR) studies across multiple therapeutic areas, including anti-inflammatory, antibacterial, and anticonvulsant research [1][2].

Why Generic Substitution of 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one with Other Quinazolinone–Benzothiazole Hybrids Is Scientifically Unreliable


Even minor substituent changes on the benzothiazole or quinazolinone rings of this scaffold produce dramatic shifts in biological activity [1]. The unsubstituted parent compound 3a (CAS 82450-40-6) occupies a unique position as the sole member of the 3a–m series lacking any benzothiazole substitution; its anti-inflammatory potency (37.2% oral protection at 2 h) is substantially lower than the 4,6-dimethyl analog 3l (68.6%), while its antibacterial MIC against S. aureus (34 µg/mL) is 17-fold weaker than the 6,8-dibromo analog 4j (2.0 µg/mL) [1]. These quantitative gaps mean that a researcher cannot substitute one analog for another without recalibrating the entire assay window.

Quantitative Differentiation Evidence for 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 82450-40-6) Relative to Its Closest Structural Analogs


Anti-Inflammatory Potency: 3a Exhibits 37.2% Oral Protection vs. 68.6% for 3l, Defining the Lower Boundary of the SAR Range

In the carrageenan-induced rat paw edema model at 50 mg/kg oral dose, the target compound 3a produced 37.2% protection at 2 h post-administration, whereas the 4,6-dimethylbenzothiazole-substituted analog 3l achieved 68.6% protection under identical conditions [1]. Indomethacin, the reference standard, gave 69.8% protection. At 3.5 h oral, 3a provided 48.8% protection vs. 74.1% for 3l and 53.9% for indomethacin. By intraperitoneal administration, 3a reached 55.8% protection at 2 h vs. 70.6% for 3l [1]. This 1.8- to 1.5-fold potency deficit establishes 3a as the minimally active baseline in the series, making it indispensable for distinguishing on-target anti-inflammatory effects from non-specific activity in phenotypic screens.

Anti-inflammatory COX inhibition Carrageenan-induced paw edema

Antibacterial Gram-Negative Activity: 3a Shows MIC 30 µg/mL (E. coli) vs. 9 µg/mL for 6,8-Dibromo Analog 4g, a 3.3-Fold Gap That Validates the Parent Scaffold as a Negative-Control Tool

In microdilution susceptibility testing against E. coli ATCC 25922, 3a exhibited an MIC of 30 µg/mL, while the 6,8-dibromo-5-chloro derivative 4g showed an MIC of 9 µg/mL—a 3.3-fold improvement [1]. Against P. aeruginosa ATCC 27853, 3a (MIC 24 µg/mL) was 3.2-fold less potent than 4g (MIC 7.5 µg/mL). The reference antibiotic tobramycin displayed MICs of 0.135 µg/mL (E. coli) and 8 µg/mL (P. aeruginosa), respectively [1]. For Gram-positive organisms, the potency gap widens: 3a (MIC 34 µg/mL against S. aureus ATCC 25923) is 22.7-fold less active than 4j (MIC 1.5 µg/mL). This systematic potency deficit across bacterial species confirms that the unsubstituted benzothiazole ring is insufficient for antibacterial activity, making 3a the ideal inactive control for mechanistic studies.

Antibacterial Gram-negative bacteria MIC determination

COX-2 Selectivity Baseline: 3a Was Not Tested for COX-2, While Analogs 3e, 3f, and 3l Achieved IC₅₀ Values 1.6–6.8× Superior to Indomethacin—Filling a Critical Data Gap Requires the Parent Compound

Compounds 3e (4-methoxy), 3f (5-methyl), and 3l (4,6-dimethyl) were selected for COX-1/COX-2 profiling based on their superior in vivo anti-inflammatory activity and demonstrated COX-2 IC₅₀ values of 1.57, 1.87, and 0.39 µM, respectively, compared with indomethacin (COX-2 IC₅₀ 2.64 µM) [1]. Their COX-1 IC₅₀ values were 98 µM, >100 µM, and >100 µM, respectively, indicating high COX-2 selectivity. The parent compound 3a was not evaluated in this COX panel, creating an unresolved question: does the unsubstituted benzothiazole scaffold possess intrinsic COX-2 affinity, or is selectivity entirely conferred by electron-donating substituents? [1] Systematic procurement of 3a for COX-2 enzymatic testing is the only way to close this SAR knowledge gap and establish the scaffold's true baseline pharmacology.

COX-2 inhibition Selectivity profiling In vitro enzyme assay

Synthetic Accessibility and Yield: 3a Is Prepared in a Single Condensation Step vs. Multi-Step Sequences Required for 6,8-Dibromo Analogs, Offering Cost and Time Advantages for Derivative Library Synthesis

According to the published synthetic route, compound 3a is prepared by a single-step condensation of 2-phenyl-4H-3,1-benzoxazin-4-one (2a) with 2-aminobenzothiazole (1a) in dry pyridine under reflux for 9 h, followed by acid precipitation [1]. In contrast, the 6,8-dibromo series 4a–m requires prior synthesis of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (2b) via bromination of the benzoxazinone precursor, adding a synthetic step and reagent cost [1]. The elemental analysis confirms the identity of 3a: calculated C 70.97%, H 3.69%, N 11.82%; found C 70.94%, H 3.71%, N 11.81%, with EI-MS showing the molecular ion peak [M⁺] at m/z 355.4 as the base peak [1]. This analytical rigor, combined with the one-step protocol, makes 3a the most synthetically accessible entry point for quinazolinone–benzothiazole SAR exploration.

Organic synthesis Quinazolinone chemistry Library production

Optimal Application Scenarios for Procuring 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 82450-40-6) Based on Differential Evidence


SAR Baseline Reference Standard in Anti-Inflammatory Drug Discovery

Procure 3a as the mandatory unsubstituted reference compound for any structure–activity relationship study of quinazolinone–benzothiazole anti-inflammatory agents. With 37.2% oral protection at 2 h (vs. 68.6% for the most potent analog 3l), 3a defines the lower activity boundary, enabling accurate quantification of the contribution of individual benzothiazole substituents to anti-inflammatory efficacy [1]. Pair 3a with 3l (CAS not provided) and indomethacin as positive controls to establish a calibrated three-point assay system.

Negative Control for Antibacterial Mechanistic Studies

Use 3a as a matched negative control in antibacterial screening cascades. The compound's MIC of 30 µg/mL against E. coli is 3.3-fold higher than the active 6,8-dibromo analog 4g (9 µg/mL) and 222-fold higher than the clinical standard tobramycin (0.135 µg/mL) [1]. This inactivity profile, combined with its structural similarity to active analogs, makes 3a ideal for ruling out non-specific membrane disruption or assay interference artifacts in phenotypic antibacterial screens.

Preferred Starting Material for Quinazolinone–Benzothiazole Derivative Libraries

Select 3a as the entry-point scaffold for synthesizing focused libraries of 2-phenyl-3-(benzothiazol-2-yl)-4(3H)-quinazolinones. The one-step condensation protocol and commercially available precursors enable rapid access to gram quantities of authenticated material (elemental analysis: C 70.94% found vs. 70.97% calculated) [1]. Subsequent functionalization at the benzothiazole 4-, 5-, or 6-positions, or bromination at the quinazolinone 6,8-positions to generate the 4a–m series, can be performed on the pre-formed 3a scaffold, accelerating SAR exploration by eliminating redundant early synthetic steps.

Filling the COX-2 Pharmacological Gap: High-Value Research Opportunity

Deploy 3a in a targeted COX-1/COX-2 enzymatic assay to resolve the critical unanswered question of whether the unsubstituted benzothiazole scaffold possesses intrinsic cyclooxygenase inhibitory activity. Current data only cover substituted analogs 3e (COX-2 IC₅₀ 1.57 µM), 3f (1.87 µM), and 3l (0.39 µM) [1]. Establishing the COX-2 IC₅₀ of 3a would complete the SAR matrix and determine whether electron-donating substituents are essential for COX-2 affinity—a finding with direct implications for the design of selective COX-2 inhibitors based on this scaffold.

Quote Request

Request a Quote for 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.